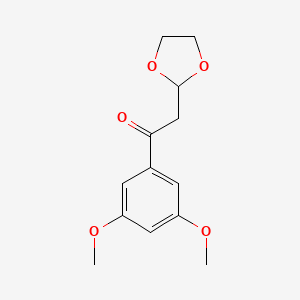

1-(3,5-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

Description

Properties

IUPAC Name |

1-(3,5-dimethoxyphenyl)-2-(1,3-dioxolan-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-15-10-5-9(6-11(7-10)16-2)12(14)8-13-17-3-4-18-13/h5-7,13H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIMTUHDRYGQGRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)CC2OCCO2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Starting Materials:

- 2,3-Dimethoxybenzaldehyde (or 3,5-dimethoxyphenyl derivatives)

- Ethylene glycol

- Acid catalysts (e.g., p-toluenesulfonic acid)

Preparation Methodologies

Formation of the Dioxolane Ring via Acetalization

The 1,3-dioxolane ring is formed by acid-catalyzed reaction of the aldehyde group of the aromatic precursor with ethylene glycol. This step protects the aldehyde functionality and enables further transformations on the molecule.

- Procedure : The aromatic aldehyde is refluxed with ethylene glycol in the presence of a catalytic amount of an acid such as p-toluenesulfonic acid in a solvent like benzene or 1-butanol. Water formed during the reaction is continuously removed via a Dean-Stark apparatus to drive the equilibrium toward acetal formation.

- Reaction Conditions : Reflux for 12–24 hours, depending on scale and solvent.

- Outcome : Formation of the 1,3-dioxolane ring protecting group attached to the ethanone moiety.

Friedel-Crafts Acylation to Introduce the Ethanone Moiety

Following acetalization, Friedel-Crafts acylation is employed to introduce the ethanone side chain onto the aromatic ring when starting from a suitably functionalized intermediate.

- Catalysts : Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride etherate (BF3·OEt2).

- Reagents : Acyl chlorides or acid anhydrides derived from the protected aldehyde intermediate.

- Conditions : Typically carried out under anhydrous conditions, at temperatures ranging from 0 °C to room temperature, followed by quenching and work-up.

- Purpose : To attach the ethanone group at the desired position on the aromatic ring.

Palladium-Catalyzed Coupling Reactions (Alternative Routes)

Some synthetic routes involve palladium-catalyzed cross-coupling reactions to assemble the molecule, especially when starting from halogenated aromatic precursors.

- Example : Coupling of 2-bromo-1-(3,5-dimethoxyphenyl)ethanone derivatives with ethylene glycol-protected intermediates.

- Catalysts : Pd(PPh3)4 or Pd(dppf)Cl2.

- Conditions : Typically conducted under inert atmosphere, with bases such as potassium carbonate or triethylamine, in solvents like dimethylformamide (DMF) or toluene.

- Advantages : High selectivity and yields, allowing for functional group tolerance.

Representative Preparation Procedure (Based on EvitaChem Data)

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2,3-Dimethoxybenzaldehyde + Ethylene glycol + p-Toluenesulfonic acid, reflux in benzene with Dean-Stark | Acetalization to form dioxolane ring | ~80 | Water removed to drive reaction |

| 2 | Friedel-Crafts acylation using AlCl3 and acyl chloride intermediate | Introduction of ethanone moiety | 70-85 | Anhydrous conditions required |

| 3 | Purification by column chromatography (silica gel, trichloromethane/methanol eluent) | Isolation of pure product | - | Yields depend on purity |

Reaction Optimization and Purification

- Optimization : Reaction times and temperatures are optimized to maximize yield while minimizing by-products. Acid catalyst loading is controlled to prevent overreaction or decomposition.

- Purification : Column chromatography on silica gel using mixtures of trichloromethane and methanol (typically 95:5 to 98:2) is the preferred purification method. Crystallization from solvents such as 2-propanol or mixtures like 4-methyl-2-pentanone and 2,2'-oxybispropane is used for final product isolation.

- Characterization : NMR (1H and 13C), IR spectroscopy, and melting point determination confirm the structure and purity.

Additional Notes from Patent Literature

- Some patents describe prolonged reflux (up to 20 hours) in organic solvents with acid catalysts and water separators to ensure complete acetal formation.

- Work-up often involves extraction with organic solvents such as dichloromethane or methylbenzene, washing with aqueous base or water, drying, and filtration.

- Crystallization steps are crucial to obtain analytically pure material suitable for further synthetic applications.

Summary Table of Preparation Steps

| Preparation Stage | Reagents/Conditions | Purpose | Typical Yield (%) | Key Considerations |

|---|---|---|---|---|

| Acetalization | Aldehyde + ethylene glycol + acid catalyst, reflux with water removal | Formation of 1,3-dioxolane ring | 75-85 | Water removal critical |

| Friedel-Crafts Acylation | Lewis acid catalyst + acyl chloride | Introduction of ethanone moiety | 70-85 | Anhydrous, temperature control |

| Purification | Silica gel chromatography, crystallization | Isolation of pure compound | Variable | Solvent system optimization |

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1-(3,5-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone. Research indicates that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of dioxolane have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells.

Case Study:

A study conducted on the compound's derivatives demonstrated significant inhibition of cell proliferation in breast cancer cell lines (MCF-7). The mechanism involved the activation of apoptotic pathways, highlighting its potential as a lead compound for developing new anticancer agents .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research suggests that it may modulate neurotransmitter systems and exhibit antioxidant activity, which could be beneficial in treating neurodegenerative diseases.

Case Study:

In vitro studies revealed that this compound effectively reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests potential applications in the prevention or treatment of conditions such as Alzheimer's disease .

Material Science Applications

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone depends on its specific application. For example:

Biological Activity: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

Chemical Reactions: The reactivity of the compound is influenced by the electron-donating methoxy groups and the electron-withdrawing dioxolane ring, which affect the overall electron density of the molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

1-(2,4-Dimethoxy-6-methylphenyl)-2-(2-methyl-1,3-dioxolan-2-yl)-ethanone

- Molecular Formula : Likely C₁₄H₁₈O₅ (inferred from ).

- Key Differences : Incorporates a methyl group on the dioxolane ring and a methyl substituent on the phenyl ring.

- Properties : Molecular weight 236.27 g/mol; melting point 54°C. The methyl groups enhance hydrophobicity compared to the target compound.

- Applications : Used in deacetalization reactions to generate hydroxyketones, indicating utility in protecting group chemistry .

1-(3,4-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

- Molecular Formula : C₁₁H₁₀F₂O₃.

- Key Differences : Fluorine atoms replace methoxy groups, increasing electronegativity and altering electronic distribution.

- Properties : Fluorination may improve metabolic stability and membrane permeability, making it relevant in medicinal chemistry .

1-[4-(1,3-Dioxolan-2-yl)phenyl]-2-phenylethanone

- Molecular Formula : C₁₇H₁₆O₃.

- Key Differences : A phenyl group replaces the dimethoxyphenyl moiety.

- Properties : Higher molecular weight (268.31 g/mol) and increased lipophilicity due to the biphenyl structure. Requires storage at 2–8°C, suggesting sensitivity to degradation .

Halogenated Analogs

- Example: 1-(3,5-Dichloro-2-hydroxy-4,6-dimethylphenyl)ethanone (C₁₀H₁₀Cl₂O₂).

- Key Differences : Chlorine and hydroxy substituents enhance polarity and acidity (predicted pKa 8.5).

- Applications : Halogenation often improves binding to biological targets or metal ions, as seen in coordination chemistry with Fe(III) and Mn(II) .

Hydroxy-Methoxy Derivatives

- Example: 1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone (C₁₁H₁₄O₅).

- Key Differences : A hydroxy group introduces hydrogen-bonding capability, increasing solubility in polar solvents.

- Applications: Potential use in phenolic resin synthesis or as an antioxidant intermediate .

Pyrazole-Containing Analogs

- Example: 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-(4-nitrophenyl)ethanone.

- Key Differences : Pyrazole rings confer DNA-binding ability.

- Applications : Acts as a UV-activated DNA photocleaving agent, degrading supercoiled (SC) and open-circular (OC) DNA at 1 µg concentrations .

Azole-Functionalized Ketones

- Example: 1-(Benzofuran-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone.

- Key Differences : Triazole groups enhance antifungal and antibacterial activity.

Biological Activity

1-(3,5-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant studies that highlight its efficacy against various pathogens.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 196.21 g/mol. The structure features a dioxolane ring and a dimethoxy-substituted phenyl group, which may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves the formation of the dioxolane ring through the reaction of a suitable phenolic precursor with ethylene glycol or related compounds under acidic conditions. The final product is obtained via acylation reactions that introduce the ethanone moiety.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of 1,3-dioxolanes exhibit significant antibacterial and antifungal activities. For instance:

- Antifungal Activity : Compounds similar to this compound have shown effective antifungal activity against Candida albicans. In one study, various dioxolane derivatives were tested, revealing that most exhibited notable antifungal effects, with some compounds achieving minimum inhibitory concentrations (MIC) as low as 625 µg/mL against S. aureus and S. epidermidis .

- Antibacterial Activity : The compound has also been evaluated for its antibacterial properties against several strains, including Staphylococcus aureus, Pseudomonas aeruginosa, and Enterococcus faecalis. Notably, certain derivatives showed excellent antibacterial activity with MIC values ranging from 625 to 1250 µg/mL .

The mechanism by which this compound exerts its biological effects likely involves interaction with cellular targets such as enzymes or membrane receptors. The presence of the dioxolane moiety may enhance lipophilicity, facilitating better membrane penetration and interaction with biological systems.

Case Studies

Several studies have explored the biological activity of dioxolane derivatives:

- Study on Antimicrobial Effects : A series of new 1,3-dioxolanes were synthesized and tested for their antimicrobial properties. The results indicated that compounds with specific substituents displayed enhanced activity against both bacteria and fungi .

- Comparative Analysis : Research comparing enantiomeric forms of dioxolane derivatives revealed differences in biological activity. The enantiomers often exhibited varying degrees of potency against microbial pathogens, underscoring the importance of stereochemistry in drug design .

Data Table: Biological Activity Summary

| Compound Name | Antifungal Activity (MIC µg/mL) | Antibacterial Activity (MIC µg/mL) |

|---|---|---|

| This compound | 625 (against C. albicans) | 625–1250 (against S. aureus) |

| Other Dioxolane Derivatives | Varies (generally effective) | Varies (effective against multiple strains) |

Q & A

How can regioselectivity be controlled during the synthesis of 1-(3,5-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone to minimize by-product formation?

Level: Advanced

Methodological Answer:

Regioselective synthesis can be achieved using solvent-free conditions under mild temperatures, as demonstrated in analogous ethanone derivatives. For example, microwave-assisted methods or catalytic systems (e.g., acid/base catalysts) can direct the formation of the dioxolane ring while suppressing competing pathways. Monitoring reaction progress via TLC or HPLC coupled with mass spectrometry ensures early detection of by-products. Optimizing stoichiometry and reaction time further enhances selectivity .

What are the best practices for confirming the crystal structure of this compound using X-ray diffraction?

Level: Intermediate

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard. Key steps include:

- Growing high-quality crystals via slow evaporation in polar aprotic solvents (e.g., DMF or DMSO).

- Data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.

- Refinement using SHELXL (for small molecules), paying attention to residual factors (R < 0.08) and data-to-parameter ratios (>10:1). Validate hydrogen bonding and torsional angles to ensure geometric plausibility .

Which spectroscopic techniques are most effective for characterizing purity and structural integrity?

Level: Basic

Methodological Answer:

- NMR : and NMR confirm substituent positions (e.g., methoxy groups at 3,5-positions and dioxolane protons). A singlet at δ 3.8–4.0 ppm typically indicates dioxolane methylene protons .

- LC/MS : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]) and purity (>95%).

- FT-IR : Validate carbonyl (C=O stretch at ~1700 cm) and ether (C-O-C at ~1250 cm) functionalities .

How should enantiomeric purity be assessed if the compound exhibits chirality?

Level: Advanced

Methodological Answer:

If chirality arises from the dioxolane ring or substituents:

- Use chiral HPLC with a polysaccharide column (e.g., Chiralpak® AD-H) and polar solvents (hexane:isopropanol).

- Circular dichroism (CD) spectroscopy can distinguish enantiomers based on Cotton effects.

- For crystallographic confirmation, apply Flack or Hooft parameters to refine absolute configuration, ensuring low standard uncertainties (<0.1) .

How can thermodynamic stability under varying pH and temperature conditions be evaluated?

Level: Intermediate

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (T) under nitrogen/air.

- Accelerated Stability Studies : Incubate solutions at pH 1–13 (37°C) and analyze degradation via HPLC.

- DSC : Measure melting points and phase transitions. Cross-reference with NIST data for analogous compounds to predict stability trends .

What methodologies are recommended for studying potential biological activity (e.g., antisickling agents)?

Level: Advanced

Methodological Answer:

- In vitro assays : Use hemoglobin polymerization inhibition assays (for antisickling) with UV-Vis monitoring of turbidity.

- Cellular models : Test cytotoxicity in erythrocyte progenitors (e.g., K562 cells) via MTT assays.

- Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., varying methoxy/dioxolane groups) and correlate substituent effects with activity .

How to design comparative studies with structural analogs to elucidate functional group contributions?

Level: Advanced

Methodological Answer:

- Analog synthesis : Replace dioxolane with other heterocycles (e.g., 1,3-dithiolane) or modify methoxy positions.

- Computational modeling : Perform DFT calculations (e.g., Gaussian) to compare electronic profiles (HOMO/LUMO) and binding affinities.

- Statistical analysis : Use multivariate regression to correlate substituent parameters (Hammett σ) with observed bioactivity or stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.